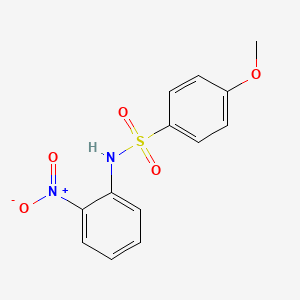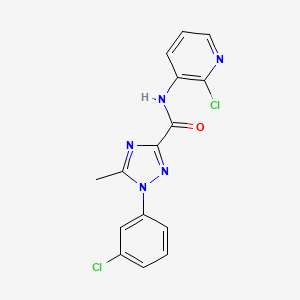![molecular formula C25H28FN3O4 B13361127 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B13361127.png)
3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic molecule that features a benzazepine core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted phenethylamine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a fluorophenylboronic acid or a fluorophenyl halide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) often use palladium catalysts, bases, and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets within the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the benzazepine core and additional functional groups.
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole: This compound features a different core structure (pyrazole) and additional fluorine atoms.
4-(3-Fluorophenyl)-piperidine hydrochloride: This compound contains a piperidine ring instead of a piperazine ring and lacks the benzazepine core.
The uniqueness of This compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H28FN3O4 |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C25H28FN3O4/c1-32-22-15-18-7-9-28(25(31)17-19(18)16-23(22)33-2)10-8-24(30)29-13-11-27(12-14-29)21-5-3-20(26)4-6-21/h3-7,9,15-16H,8,10-14,17H2,1-2H3 |
InChI-Schlüssel |
CUOYRUFWCXVTMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361047.png)
![2-Oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl 2-(methylthio)nicotinate](/img/structure/B13361052.png)

![6-phenyl-N-(prop-2-yn-1-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13361068.png)
![(2E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361071.png)

![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361111.png)



![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13361128.png)
![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361129.png)
